molecular formula C14H18N2O4 B249273 N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide

N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide

Cat. No. B249273
M. Wt: 278.3 g/mol
InChI Key: GKWMRCNNRVAHBI-UHFFFAOYSA-N
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Description

N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide (BMDP) is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BMDP is a derivative of the phenethylamine family and is structurally related to other psychoactive substances such as MDMA and MDA. BMDP has been shown to exhibit potent binding affinity for the serotonin transporter, making it a promising candidate for further investigation into its therapeutic potential.

Mechanism of Action

N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide exerts its effects primarily through its binding affinity for the serotonin transporter. By inhibiting the reuptake of serotonin, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide increases the availability of this neurotransmitter in the brain, leading to increased feelings of well-being and reduced symptoms of depression. Additionally, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been shown to modulate the activity of other neurotransmitters such as dopamine and norepinephrine, further contributing to its therapeutic potential.
Biochemical and Physiological Effects:
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been shown to have a range of biochemical and physiological effects in animal models. These include increased levels of serotonin, dopamine, and norepinephrine in the brain, as well as reduced levels of inflammatory cytokines in the blood. Additionally, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide in laboratory experiments is its high binding affinity for the serotonin transporter, which makes it a useful tool for investigating the role of this neurotransmitter in various physiological processes. Additionally, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been shown to exhibit potent anti-inflammatory effects, making it a useful tool for investigating the role of inflammation in disease processes. However, one limitation of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide is that its effects on the brain are not well understood, and further research is needed to fully elucidate its mechanism of action.

Future Directions

There are several potential future directions for research on N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide. One area of interest is its potential use as a treatment for depression, as it has been shown to increase levels of serotonin in the brain. Additionally, further research is needed to investigate the potential use of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential use of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide as a tool for investigating the role of inflammation in disease processes, as it has been shown to exhibit potent anti-inflammatory effects. Overall, further research is needed to fully elucidate the therapeutic potential of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide and to better understand its mechanism of action.

Synthesis Methods

N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with morpholine and propionic anhydride. The resulting product is then purified through recrystallization to yield N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide in its final form.

Scientific Research Applications

N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been the subject of several scientific studies investigating its potential applications in medical research. One study found that N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide exhibits potent anti-inflammatory effects in vitro, suggesting that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another study investigated the potential use of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide as a treatment for depression, as it has been shown to increase levels of serotonin in the brain. Additionally, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

Product Name

N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide

Molecular Formula

C14H18N2O4

Molecular Weight

278.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C14H18N2O4/c17-14(3-4-16-5-7-18-8-6-16)15-11-1-2-12-13(9-11)20-10-19-12/h1-2,9H,3-8,10H2,(H,15,17)

InChI Key

GKWMRCNNRVAHBI-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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